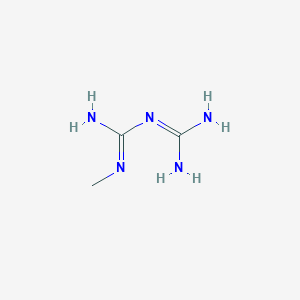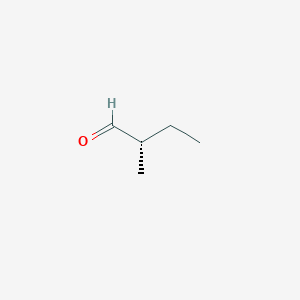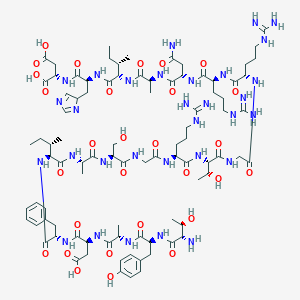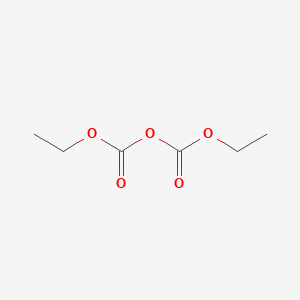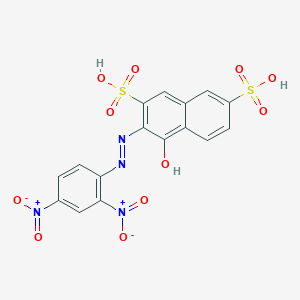
Dnpns
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dnpns, also known as 2,4-dinitrophenylhydrazine, is a chemical compound commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. Dnpns is widely used in the synthesis of various organic compounds and is also used in the analysis of aldehydes and ketones.
作用機序
The mechanism of action of Dnpns involves the formation of a yellow-orange precipitate when it reacts with aldehydes and ketones. This reaction occurs due to the formation of a hydrazone derivative, which is a stable compound that is easily detected.
生化学的および生理学的効果
Dnpns is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound when handled properly.
実験室実験の利点と制限
The advantages of using Dnpns in lab experiments include its high sensitivity and specificity for the detection of aldehydes and ketones. It is also relatively easy to use and produces a visible color change, making it easy to detect. However, Dnpns has several limitations, including its potential toxicity and the fact that it can only detect aldehydes and ketones and not other types of organic compounds.
将来の方向性
There are several future directions for the use of Dnpns in scientific research. One potential application is in the development of new pharmaceuticals, as Dnpns can be used in the synthesis of various organic compounds. Additionally, researchers may continue to explore the use of Dnpns in the analysis of aldehydes and ketones in different types of samples, including those from the environment and food. Finally, researchers may investigate new methods for the synthesis of Dnpns that are more efficient and environmentally friendly.
合成法
The synthesis of Dnpns is a relatively simple process. It is typically prepared by reacting 2,4-dinitrochlorobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction yields Dnpns as a yellow crystalline powder.
科学的研究の応用
Dnpns is widely used in scientific research as a reagent for the analysis of aldehydes and ketones. It is used to test for the presence of these compounds in a variety of samples, including food, pharmaceuticals, and environmental samples. Dnpns is also used in the synthesis of various organic compounds, including dyes, explosives, and pharmaceuticals.
特性
CAS番号 |
1716-22-9 |
|---|---|
製品名 |
Dnpns |
分子式 |
C16H8N4O11S2.2Na |
分子量 |
498.4 g/mol |
IUPAC名 |
3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H10N4O11S2/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25/h1-7,21H,(H,26,27,28)(H,29,30,31) |
InChIキー |
AYCFJUKXFTYTGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O |
関連するCAS |
5423-07-4 (di-hydrochloride salt) |
同義語 |
2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid 2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt 3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy DNPNS nitrazine paper nitrazine yellow nitrazine yellow, disodium salt phenaphthazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



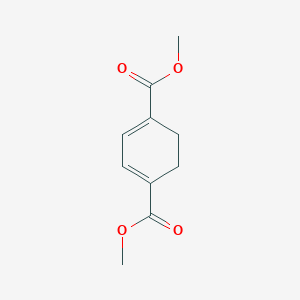
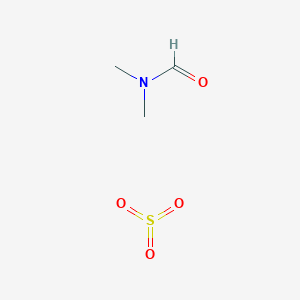

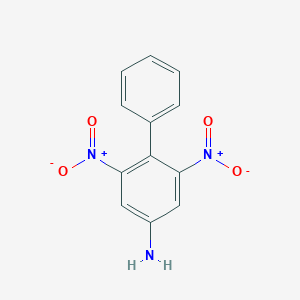

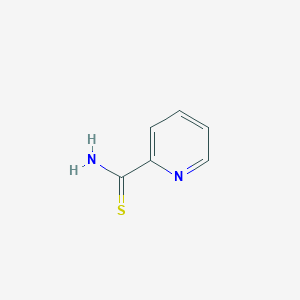
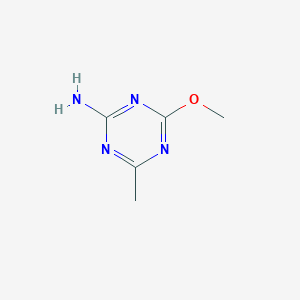
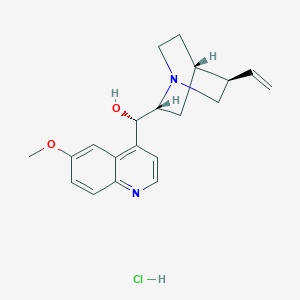
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
